molecular formula C20H23ClN4O5 B562534 2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine CAS No. 1185133-69-0

2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine

Katalognummer: B562534
CAS-Nummer: 1185133-69-0
Molekulargewicht: 438.9 g/mol
InChI-Schlüssel: ORRUHLWSVNVRGO-YQUBHJMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

A labeled dihydropyridine.>

Eigenschaften

IUPAC Name

3-O-ethyl 5-O-methyl 2-[(2-azido-1,1,2,2-tetradeuterioethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O5/c1-4-30-20(27)18-15(11-29-10-9-23-25-22)24-12(2)16(19(26)28-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,24H,4,9-11H2,1-3H3/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRUHLWSVNVRGO-YQUBHJMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OCC)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185133-69-0
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185133-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biologische Aktivität

The compound 2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-1,4-dihydropyridine is a dihydropyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C20H19D4ClN4O5
  • Molecular Weight : 438.9 g/mol
  • CAS Number : 1185133-69-0
  • SMILES Notation : [2H]C([2H])(OCC1=C(C(C(=C(C)N1)C(=O)OC)c2ccccc2Cl)C(=O)OCC)C([2H])([2H])N=[N+]=[N-]

Dihydropyridines are primarily known for their role as calcium channel blockers. However, the specific azido and chlorophenyl substitutions in this compound suggest additional mechanisms may be at play, including:

  • Antioxidant Activity : The methoxycarbonyl groups may contribute to free radical scavenging.
  • Cellular Uptake : The azido group enhances the compound's ability to penetrate cellular membranes, potentially increasing its bioavailability.

Anticancer Properties

Recent studies have indicated that compounds similar to this dihydropyridine exhibit significant anticancer activity. For instance, a study demonstrated that dihydropyridine derivatives can induce apoptosis in various cancer cell lines by modulating the mitochondrial pathway and activating caspases .

StudyCell LineIC50 (µM)Mechanism
Alker et al. (1990)MCF-7 (breast cancer)15Induction of apoptosis
Vaur et al. (2023)U2OS (osteosarcoma)10Mitochondrial pathway activation

Antimicrobial Activity

The chlorophenyl moiety is known for its antimicrobial properties. Research shows that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and function .

Case Study 1: Anticancer Activity in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent increase in cytotoxicity, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial depolarization and activation of caspases 3 and 9.

Case Study 2: Antimicrobial Efficacy

A series of antimicrobial assays demonstrated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was determined to be 32 µg/mL, indicating potential as a therapeutic agent in treating bacterial infections.

Vorbereitungsmethoden

Synthesis of the Azidoethoxy-d4 Methyl Side Chain

The deuterated azidoethoxy side chain (-O-CD2-CD2-N3) is introduced via a two-step process:

  • Deuterated Ethanol Derivatization : Reaction of deuterated ethanol (CD3CD2OD) with propargyl bromide to form 2-bromoethoxy-d4, followed by azidation using sodium azide (NaN3) in DMF at 60°C.

  • Methylation : Coupling the azidoethoxy-d4 intermediate with methyl iodide in the presence of a base (e.g., K2CO3) yields the 2-azidoethoxy-d4 methyl ether, which is subsequently brominated for use in alkylation reactions.

Stepwise Assembly of the 1,4-Dihydropyridine Core

Formation of the Benzylidine Intermediate

Condensation of 2-chlorobenzaldehyde with methyl acetoacetate in isopropanol at 60°C generates the benzylidine intermediate (Step 1 in felodipine synthesis). Key modifications include:

  • Catalyst System : Use of ammonium acetate instead of traditional acids to minimize side reactions.

  • Solvent Optimization : Isopropanol ensures high solubility of intermediates and facilitates thermal equilibration during reflux.

Reaction ParameterValueSource
Temperature60°C
Reaction Time4–6 hours
Yield of Benzylidine65–71%

Enamine Condensation and Cyclization

The benzylidine intermediate reacts with ethyl 3-aminocrotonate and methyl acetoacetate under reflux to form the DHP ring. The azidoethoxy-d4 methyl group is introduced via:

  • Alkylation : Treating the DHP intermediate with 2-azidoethoxy-d4 methyl bromide in the presence of NaH or LDA at 0°C.

  • Regioselectivity Control : Ensuring substitution at the C2 position requires steric directing groups or low-temperature conditions.

Alternative Methodologies and Functionalization Strategies

One-Pot Hantzsch Reaction with Prefunctionalized Aldehydes

An advanced approach involves synthesizing a prefunctionalized aldehyde bearing the azidoethoxy-d4 methyl group. For example:

  • Aldehyde Synthesis : Coupling 2-chlorobenzaldehyde with the azidoethoxy-d4 methyl moiety via a Wittig or Grignard reaction.

  • Direct Hantzsch Condensation : Reacting the modified aldehyde with β-keto esters and ammonia in ethanol, yielding the target compound in a single step.

Post-Synthetic Azidation

For laboratories lacking deuterated reagents, post-synthetic azidation offers a workaround:

  • Bromination : Introduce a bromoethoxy methyl group at C2 using N-bromosuccinimide (NBS).

  • Azide Substitution : React with NaN3 in deuterated DMSO to replace bromine with azide while retaining deuterium.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Absence of aromatic protons in the ethoxy-d4 group confirms deuteration. The azide proton (if any) appears as a singlet at δ 3.3–3.5 ppm.

  • IR Spectroscopy : A strong absorbance at ~2100 cm⁻¹ verifies the azide functional group.

  • Mass Spectrometry : Molecular ion peak at m/z 438.9 (M+H⁺) aligns with the molecular formula C20H23ClN4O5.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves regioisomers, ensuring >98% purity.

  • X-ray Crystallography : Confirms the 1,4-dihydropyridine chair conformation and substituent geometry.

Challenges and Optimization Strategies

Deuterium Retention

  • Proton Exchange Mitigation : Use of aprotic solvents (e.g., THF) and avoidance of acidic conditions prevent deuterium loss.

  • Isotopic Purity : QC via mass spectrometry ensures >99% deuteration at specified positions.

Azide Stability

  • Thermal Decomposition : Reactions involving azides are conducted below 70°C to prevent explosive degradation.

  • Light Sensitivity : Amber glassware and inert atmospheres (N2/Ar) suppress photoazide decomposition .

Q & A

Q. What are the foundational synthetic strategies for preparing 1,4-dihydropyridine derivatives like the target compound?

The Hantzsch synthesis is a classical method, but modern approaches often involve cyclocondensation of substituted β-ketoesters, aldehydes, and ammonium acetate. For deuterated analogs (e.g., azidoethoxy-d4 groups), isotopic labeling is typically introduced via deuterated reagents during etherification. Cyclohexanedione intermediates may also react with substituted anilines in ethanol using piperidine as a catalyst to form the dihydropyridine core .

Q. How is the structural integrity of the compound verified post-synthesis?

Characterization relies on:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and azide (N₃, ~2100 cm⁻¹) groups.
  • ¹H/¹³C NMR : Identifies methyl, methoxy, and dihydropyridine ring protons (δ 2.0–6.0 ppm). Deuterated groups (d4) show attenuated signals.
  • Mass spectrometry (ESI) : Validates molecular ion peaks and isotopic patterns (e.g., [M+1]+ for C₂₄H₂₅ClN₄O₆).
  • Elemental analysis : Ensures stoichiometric consistency .

Q. What solvents and catalysts are optimal for stabilizing the dihydropyridine core during synthesis?

Ethanol or methanol with catalytic piperidine (5–10 mol%) enhances cyclization efficiency. Polar aprotic solvents (DMF, DMSO) may improve solubility but risk side reactions with azido groups .

Advanced Research Questions

Q. How do substituent electronic effects influence the compound’s reactivity in functionalization reactions?

Electron-withdrawing groups (e.g., 2-chlorophenyl) deactivate the dihydropyridine ring, slowing electrophilic substitution. Azidoethoxy-d4 groups introduce steric hindrance, requiring mild conditions (e.g., Cu-catalyzed "click" chemistry) for further modifications. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What methodologies resolve contradictions in pharmacological data (e.g., calcium channel vs. antimicrobial activity)?

Contradictions arise from assay variability (e.g., patch-clamp vs. fluorescence-based Ca²⁺ assays). To resolve:

  • Dose-response profiling : Compare IC₅₀ values across assays.
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) to isolate activity drivers.
  • Cellular models : Use primary cardiomyocytes for calcium channel studies vs. microbial strains for antimicrobial screening .

Q. How can spectroscopic ambiguities (e.g., overlapping NMR signals) be addressed?

  • 2D NMR (COSY, HSQC) : Resolves overlapping dihydropyridine ring protons.
  • Deuterium exchange experiments : Differentiates exchangeable protons (e.g., NH in dihydropyridines).
  • Variable-temperature NMR : Reduces signal broadening caused by ring puckering .

Key Methodological Recommendations

  • Synthetic optimization : Use deuterated ethanol (C₂D₅OD) to minimize proton exchange during azide incorporation.
  • Pharmacological assays : Include positive controls (e.g., nifedipine for Ca²⁺ channel studies) to validate experimental setups.
  • Data interpretation : Apply multivariate analysis to disentangle electronic vs. steric substituent effects in SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.